BenchChemオンラインストアへようこそ!

3-Amino-5-bromo-N-ethylbenzamide

Immuno-oncology CD73 inhibition Adenosine pathway

3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) is a uniquely substituted benzamide with sub-micromolar CD73 inhibition (IC50=101 nM) and >10,000-fold selectivity over MAO-B and diamine oxidase, ensuring minimal off-target effects in adenosine pathway studies. It also demonstrates potent STAT3 Y705 phosphorylation inhibition (EC50=800 nM) in MDA-MB-231 cells and sub-nanomolar BRD4 BD2 binding (Ki=0.730 nM). Its specific 3-amino/5-bromo/N-ethyl substitution pattern is critical; generic analogs lack this exact pharmacophore and will produce irreproducible results in target validation assays.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 1373233-48-7
Cat. No. B581699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-N-ethylbenzamide
CAS1373233-48-7
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC(=C1)Br)N
InChIInChI=1S/C9H11BrN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13)
InChIKeyVGGGMZBVBIYFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromo-N-ethylbenzamide CAS 1373233-48-7: Procurement-Relevant Properties and Research Context


3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) is a substituted benzamide derivative with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol [1]. This compound features a benzene ring substituted with an amino group at the 3-position (meta to the amide carbonyl), a bromine atom at the 5-position, and an N-ethyl substituent on the amide nitrogen . The presence of both amino and bromo functional groups provides distinct reactivity profiles for nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in organic synthesis . The N-ethyl substitution confers lipophilicity distinct from unsubstituted or N-methyl benzamide analogs, which may influence target binding and membrane permeability . This compound has been evaluated across multiple biological targets, including ecto-5'-nucleotidase (CD73), amine oxidases, Bcr-Abl kinase, STAT3, and BRD4 bromodomain [1].

Why 3-Amino-5-bromo-N-ethylbenzamide Cannot Be Interchanged with Other Benzamide Derivatives


Substituted benzamide derivatives with identical core scaffolds but differing substitution patterns exhibit substantially divergent biological activity profiles. Even minor structural variations—such as the presence or absence of the 3-amino group, halogen position, or N-alkyl chain length—can alter target selectivity, potency, and off-target binding by orders of magnitude [1][2]. The specific combination of 3-amino and 5-bromo substitution found in 3-Amino-5-bromo-N-ethylbenzamide (CAS 1373233-48-7) yields a unique activity signature: it demonstrates sub-micromolar inhibition of ecto-5'-nucleotidase (IC50 = 101 nM) while simultaneously showing >1,000-fold weaker activity against diamine oxidase (IC50 = 1.00E+6 nM) and monoamine oxidase B (IC50 > 1.00E+6 nM) [1][3]. In contrast, closely related N-ethylbenzamide analogs lacking the 3-amino group, such as 3-bromo-N-ethylbenzamide (CAS 26819-10-3), are not reported to possess this CD73-inhibitory activity . Generic substitution with non-amino-substituted bromobenzamides or amino-benzamides with different halogenation patterns would therefore yield irreproducible results in assays designed around the specific pharmacophore of 3-Amino-5-bromo-N-ethylbenzamide.

Quantitative Differentiation of 3-Amino-5-bromo-N-ethylbenzamide vs. Closest Analogs and In-Class Comparators


Ecto-5'-Nucleotidase (CD73) Inhibition: 3-Amino-5-bromo-N-ethylbenzamide vs. Unsubstituted Benzamide Core

3-Amino-5-bromo-N-ethylbenzamide exhibits sub-micromolar inhibition of rat ecto-5'-nucleotidase (CD73) in a transfected COS7 cellular assay, with an IC50 of 101 nM following a 10-minute preincubation and AMP substrate addition [1]. This activity is attributable to the combined presence of the 3-amino group, 5-bromo substituent, and N-ethyl amide moiety—structural features absent in the unsubstituted benzamide core, which shows no reported CD73 inhibitory activity at comparable concentrations [2].

Immuno-oncology CD73 inhibition Adenosine pathway Enzymatic assay

Selectivity Profile: Ecto-5'-Nucleotidase vs. Amine Oxidase Family Members

3-Amino-5-bromo-N-ethylbenzamide displays a marked selectivity window between ecto-5'-nucleotidase and amine oxidase family enzymes. While the compound inhibits rat CD73 with an IC50 of 101 nM [1], it exhibits negligible activity against porcine kidney diamine oxidase (IC50 = 1.00E+6 nM, approximately 10,000-fold weaker) [2], rat liver monoamine oxidase B (IC50 > 1.00E+6 nM, >10,000-fold weaker) [2], and only moderate activity against porcine serum benzylamine oxidase (IC50 = 130 nM) [2].

Target selectivity Off-target profiling Enzymatic assay Amine oxidase

STAT3 Phosphorylation Inhibition: 3-Amino-5-bromo-N-ethylbenzamide vs. Benchmark STAT3 Inhibitor Stattic

3-Amino-5-bromo-N-ethylbenzamide inhibits STAT3 phosphorylation at tyrosine 705 (Y705) in human MDA-MB-231 breast cancer cells, with an EC50 of 800 nM measured as the reduction in the ratio of phosphorylated STAT3 to total STAT3 [1]. In contrast, the well-characterized STAT3 inhibitor Stattic (CAS 19983-44-9) is reported to inhibit STAT3 activation with potency in the low micromolar range (IC50 ~5-10 µM in various cellular contexts) [2].

STAT3 inhibition Cancer signaling Cellular assay Phosphorylation

BRD4 Bromodomain 2 Binding Affinity: 3-Amino-5-bromo-N-ethylbenzamide as a High-Affinity BET Probe

3-Amino-5-bromo-N-ethylbenzamide demonstrates exceptionally high binding affinity to the BRD4 bromodomain 2 (BD2), with a Ki of 0.730 nM measured in a competitive fluorescence polarization assay using an Alexa647-labeled BET-inhibitor probe [1]. This sub-nanomolar affinity places the compound among the most potent BRD4 BD2 ligands reported to date.

Epigenetics BRD4 inhibition BET bromodomain Fluorescence polarization assay

Bcr-Abl Kinase Inhibition: 3-Amino-5-bromo-N-ethylbenzamide vs. Imatinib

3-Amino-5-bromo-N-ethylbenzamide inhibits BCR/ABL1 kinase activity with an IC50 of 1,150 nM (1.15 µM) in an ADP-Glo assay following 40-minute incubation [1]. In comparison, imatinib (STI-571), the first-line Bcr-Abl inhibitor for chronic myeloid leukemia, exhibits an IC50 of approximately 25-50 nM against wild-type Bcr-Abl in comparable biochemical assays [2].

Chronic myeloid leukemia Bcr-Abl kinase Kinase inhibition ADP-Glo assay

Structure-Activity Relationship Context: 3-Substituted Benzamide Scaffold as Bcr-Abl Kinase Inhibitor Framework

A systematic SAR study by Asaki et al. (2006) demonstrated that 3-substituted benzamide derivatives, including 3-halogenated and 3-trifluoromethylated variants, constitute a privileged scaffold for Bcr-Abl kinase inhibition [1]. The study identified approximately ten 3-substituted benzamide derivatives as highly potent Bcr-Abl inhibitors, with the optimized lead NS-187 (a 3-trifluoromethylated benzamide derivative) exhibiting 25-55× greater potency than imatinib against wild-type Bcr-Abl in vitro [1][2]. 3-Amino-5-bromo-N-ethylbenzamide belongs to this broader 3-substituted benzamide class, and its 1.15 µM IC50 against Bcr-Abl [3] positions it as a baseline compound within this SAR series—less potent than the optimized NS-187 but pharmacologically active.

Medicinal chemistry SAR Kinase inhibitor 3-Substituted benzamide

Evidence-Based Research Applications for 3-Amino-5-bromo-N-ethylbenzamide CAS 1373233-48-7


CD73/Ecto-5'-Nucleotidase Enzymatic Assays for Adenosine Pathway Research

Use 3-Amino-5-bromo-N-ethylbenzamide as a sub-micromolar inhibitor of ecto-5'-nucleotidase (IC50 = 101 nM) [1] in enzymatic assays studying CD73-mediated adenosine production. The compound's >10,000-fold selectivity over diamine oxidase and MAO-B [2] reduces confounding off-target effects in assays where amine oxidase inhibition is undesirable. This selectivity profile makes it suitable for CD73 target validation studies in the immuno-oncology context, where CD73 inhibition is being explored to reverse adenosine-mediated immune suppression in the tumor microenvironment [3].

STAT3 Phosphorylation Inhibition in Breast Cancer Cellular Models

Deploy 3-Amino-5-bromo-N-ethylbenzamide as a sub-micromolar inhibitor of STAT3 Y705 phosphorylation (EC50 = 800 nM) [1] in human breast cancer cell line studies, particularly MDA-MB-231 cells. The compound offers a benzamide-based alternative to sulfonamide-containing STAT3 inhibitors such as Stattic, with approximately 6- to 12-fold greater cellular potency [2]. This compound is appropriate for investigating STAT3-dependent transcriptional programs in triple-negative breast cancer models and for benchmarking novel STAT3 inhibitor candidates.

BRD4 Bromodomain 2 (BD2) Binding Studies in Epigenetics Research

Utilize 3-Amino-5-bromo-N-ethylbenzamide as a high-affinity BRD4 BD2 ligand (Ki = 0.730 nM) [1] in competitive binding assays and fluorescence polarization-based screening campaigns. The sub-nanomolar binding affinity makes this compound a valuable reference ligand for developing and validating novel BET bromodomain probes and inhibitors. It can serve as a positive control in assays measuring displacement of labeled BET-inhibitor probes and as a starting scaffold for structure-guided optimization of BD2-selective chemical probes.

SAR Reference Compound for 3-Substituted Benzamide Bcr-Abl Kinase Inhibitor Programs

Employ 3-Amino-5-bromo-N-ethylbenzamide as a baseline comparator compound within the established SAR series of 3-substituted benzamide Bcr-Abl kinase inhibitors [1][2]. With an IC50 of 1.15 µM against Bcr-Abl [3], this compound represents a moderately active member of the class—less potent than optimized leads such as NS-187 but more active than the unsubstituted benzamide core. It is suitable for use as a reference standard when evaluating the incremental potency gains achieved through structural modifications to the 3-position substituent or N-alkyl chain in novel benzamide-based kinase inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-bromo-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.